molecular formula C13H20N2O2 B12956572 tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate

tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate

Cat. No.: B12956572
M. Wt: 236.31 g/mol
InChI Key: KPOQCAIKYAQZFJ-UHFFFAOYSA-N
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Description

tert-Butyl (5-cyanobicyclo[311]heptan-1-yl)carbamate is a chemical compound with a unique bicyclic structure It is characterized by the presence of a tert-butyl group, a cyanobicycloheptane core, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate typically involves the reaction of a suitable bicyclic precursor with tert-butyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification of the product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyanobicycloheptane core into different derivatives.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bicyclic structure may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (5-aminobicyclo[3.1.1]heptan-1-yl)carbamate: This compound has an amino group instead of a cyano group, leading to different chemical properties and reactivity.

    tert-Butyl (5-hydroxybicyclo[3.1.1]heptan-1-yl)carbamate: The presence of a hydroxyl group introduces additional hydrogen bonding capabilities and alters its solubility.

Uniqueness

tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate is unique due to its cyano group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl N-(5-cyano-1-bicyclo[3.1.1]heptanyl)carbamate

InChI

InChI=1S/C13H20N2O2/c1-11(2,3)17-10(16)15-13-6-4-5-12(7-13,8-13)9-14/h4-8H2,1-3H3,(H,15,16)

InChI Key

KPOQCAIKYAQZFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCC(C1)(C2)C#N

Origin of Product

United States

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